1-(difluoromethyl)quinolin-2(1H)-one
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Overview
Description
1-(Difluoromethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)quinolin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysis for direct C(sp²)–H fluoroalkylation with (fluoroalkyl)triphenylphosphonium salts and alkenes is another practical approach for generating fluoroalkyl-containing quinolinones .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone derivatives with modified functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
1-(Difluoromethyl)quinolin-2(1H)-one has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its potential as an antimicrobial, antiviral, and anticancer agent is ongoing.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)quinolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Quinolin-2(1H)-one: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)quinolin-2(1H)-one: Contains a trifluoromethyl group, which can lead to increased stability and different reactivity compared to the difluoromethyl analog.
1-(Chloromethyl)quinolin-2(1H)-one:
Uniqueness: 1-(Difluoromethyl)quinolin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2341-26-6 |
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Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.16 g/mol |
IUPAC Name |
1-(difluoromethyl)quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)13-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H |
InChI Key |
ROLKVUHBNUYBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2C(F)F |
Origin of Product |
United States |
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